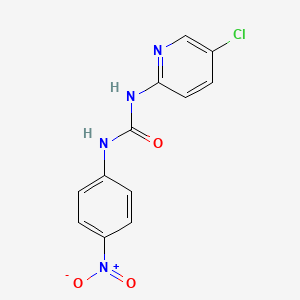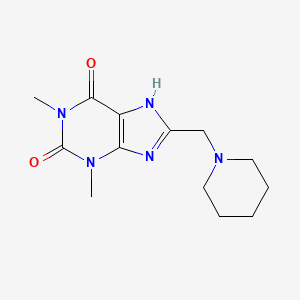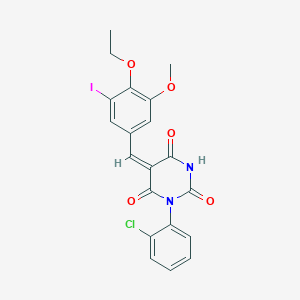
N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea, also known as NPC-1161B, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of urea derivatives and is synthesized through a multistep process.
Scientific Research Applications
N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea has been shown to have potent herbicidal activity against a wide range of weeds. In medicine, N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. In material science, N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea has been studied for its potential as a building block for the synthesis of new materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In herbicidal applications, N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea has been shown to inhibit the activity of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids in plants. In anticancer applications, N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea has been shown to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea has been shown to have various biochemical and physiological effects, depending on the application. In herbicidal applications, N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea has been shown to inhibit the growth of weeds by disrupting the biosynthesis of branched-chain amino acids, leading to the accumulation of toxic intermediates. In anticancer applications, N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea has several advantages for lab experiments, including its potent activity, high selectivity, and low toxicity. However, it also has some limitations, such as its relatively high cost and limited availability.
Future Directions
There are several future directions for the research and development of N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea. In agriculture, there is a need for the development of new herbicides with improved selectivity and reduced environmental impact, and N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea has the potential to meet these needs. In medicine, there is a need for the development of new anticancer agents with improved efficacy and reduced toxicity, and N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea has the potential to meet these needs as well. In material science, there is a need for the development of new materials with improved properties, and N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea has the potential to serve as a building block for the synthesis of such materials.
Conclusion
In conclusion, N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea have been discussed in this paper. N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea has the potential to make significant contributions to the fields of agriculture, medicine, and material science, and further research is needed to fully explore its potential.
Synthesis Methods
N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea is synthesized through a multistep process that involves the reaction of 2-chloro-5-nitropyridine with potassium phthalimide, followed by the reaction of the resulting compound with 4-nitrophenyl isocyanate. The final step involves the reaction of the resulting compound with ammonium hydroxide to yield N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea.
properties
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(4-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O3/c13-8-1-6-11(14-7-8)16-12(18)15-9-2-4-10(5-3-9)17(19)20/h1-7H,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPLJGAPGKYFLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6036971 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5182477.png)
![2-(4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B5182482.png)
![1-(diphenylmethyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5182483.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-propyl-4-piperidinecarboxamide](/img/structure/B5182484.png)
![3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5182501.png)
![{3-(2-fluorobenzyl)-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5182523.png)
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(2-methoxyphenyl)acetamide]](/img/structure/B5182529.png)
![8-(4-chlorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5182533.png)


![N-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B5182558.png)
![10-ethyl-3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium iodide](/img/structure/B5182560.png)
![3-chloro-4-{[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5182561.png)
![4-{[4-fluoro-3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5182572.png)